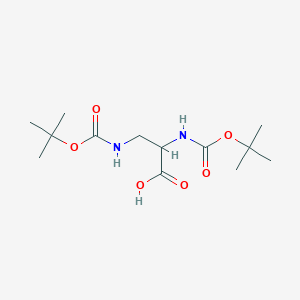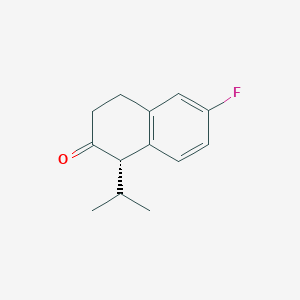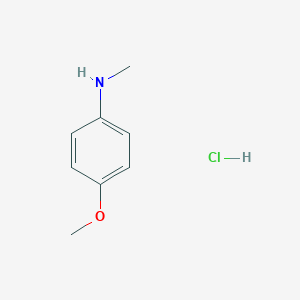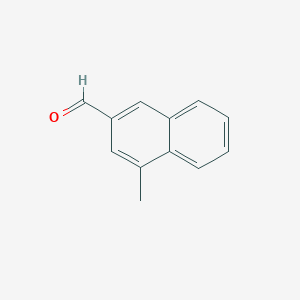![molecular formula C14H14ClNO B168339 4-chloro-N-[(2-methoxyphenyl)methyl]aniline CAS No. 100709-38-4](/img/structure/B168339.png)
4-chloro-N-[(2-methoxyphenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(2-methoxyphenyl)methyl]aniline, also known as CMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMMA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline is not well understood, but it is believed to act as a nucleophile in organic reactions. 4-chloro-N-[(2-methoxyphenyl)methyl]aniline can undergo nucleophilic substitution reactions with electrophilic substrates, resulting in the formation of new compounds. The reactivity of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline is dependent on the electronic properties of the substituents on the benzene ring.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline. However, studies have shown that 4-chloro-N-[(2-methoxyphenyl)methyl]aniline exhibits low toxicity and is not mutagenic or carcinogenic. 4-chloro-N-[(2-methoxyphenyl)methyl]aniline has been reported to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
The advantages of using 4-chloro-N-[(2-methoxyphenyl)methyl]aniline in lab experiments include its high yield and purity, low toxicity, and ease of synthesis. 4-chloro-N-[(2-methoxyphenyl)methyl]aniline is also a versatile reagent that can be used in a wide range of organic reactions. However, the limitations of using 4-chloro-N-[(2-methoxyphenyl)methyl]aniline include its limited solubility in water and its sensitivity to air and moisture, which can affect its reactivity.
将来の方向性
There are several future directions for the research of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline. One potential area of research is the development of new synthetic routes for the preparation of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline and its derivatives. Another area of research is the investigation of the mechanism of action of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline and its potential applications in organic synthesis. Additionally, the antimicrobial and antitumor properties of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline could be further explored for the development of new drugs.
合成法
The synthesis of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline involves the reaction between 2-methoxybenzyl chloride and 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline as the final product. The synthesis of 4-chloro-N-[(2-methoxyphenyl)methyl]aniline has been optimized to achieve high yields and purity, making it an attractive compound for various applications.
科学的研究の応用
4-chloro-N-[(2-methoxyphenyl)methyl]aniline has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a reagent for the preparation of various compounds, including benzimidazoles, quinolines, and indoles. 4-chloro-N-[(2-methoxyphenyl)methyl]aniline has also been used as a building block for the synthesis of bioactive compounds such as antitumor agents and antimicrobial agents.
特性
CAS番号 |
100709-38-4 |
|---|---|
製品名 |
4-chloro-N-[(2-methoxyphenyl)methyl]aniline |
分子式 |
C14H14ClNO |
分子量 |
247.72 g/mol |
IUPAC名 |
4-chloro-N-[(2-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
InChIキー |
PNAKKKOWIJGRSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)Cl |
正規SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)



![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)




![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)
